molecular formula C23H35N5O B6448836 4-(4-{[4-(4-ethylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)-5,6,7,8-tetrahydroquinazoline CAS No. 2640873-29-4

4-(4-{[4-(4-ethylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)-5,6,7,8-tetrahydroquinazoline

Cat. No.: B6448836
CAS No.: 2640873-29-4
M. Wt: 397.6 g/mol
InChI Key: QPFWYHOEBCKFMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a 5,6,7,8-tetrahydroquinazoline core linked to a piperidin-1-yl group via a 4-(4-ethylpiperazin-1-yl)but-2-yn-1-yloxy bridge. The piperidine and piperazine rings contribute to conformational flexibility, enabling interactions with diverse receptors. Though direct pharmacological data for this compound is unavailable in the provided evidence, its structural analogs (e.g., quinazoline derivatives with piperazine/piperidine substituents) are frequently explored in kinase inhibition and CNS-targeting drug discovery .

Properties

IUPAC Name

4-[4-[4-(4-ethylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]-5,6,7,8-tetrahydroquinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H35N5O/c1-2-26-14-16-27(17-15-26)11-5-6-18-29-20-9-12-28(13-10-20)23-21-7-3-4-8-22(21)24-19-25-23/h19-20H,2-4,7-18H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPFWYHOEBCKFMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC#CCOC2CCN(CC2)C3=NC=NC4=C3CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H35N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural and physicochemical differences between the target compound and related analogs:

Compound Name Molecular Formula Key Substituents Melting Point (°C) Yield Notable Features
Target Compound : 4-(4-{[4-(4-Ethylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)-5,6,7,8-tetrahydroquinazoline C₂₄H₃₄N₆O (estimated) Ethylpiperazine, but-2-yn-1-yloxy linker, tetrahydroquinazoline core N/A N/A Rigid alkyne linker; ethylpiperazine enhances solubility; flexible piperidine/quinazoline core
Compound 5k () C₂₇H₂₅F₃N₁₀O Pyrimidin-2-yl-piperazine, quinazolin-4-yloxy triazine 283–284 85% High yield; triazine core; pyrimidine substituent may enhance π-π interactions
Compound 5l () C₃₁H₂₉F₃N₁₀O Benzyl-piperazine, quinazolin-4-yloxy triazine 268–269 69% Lower yield than 5k; benzyl group increases hydrophobicity
Compound from C₂₂H₂₈N₈ 3,5-Dimethylpyrazole, methylpyrimidine, piperazinyl-tetrahydroquinazoline N/A N/A Compact structure; dimethylpyrazole may improve metabolic stability
Compound from C₂₄H₂₈N₈O₂ 4-Methoxyphenylamino, pyrimidin-2-ylpiperazine, dihydroquinazolin-5-one N/A N/A Methoxy group enhances electron density; ketone introduces polarity

Key Structural and Functional Differences :

Linker Flexibility :

  • The target compound’s but-2-yn-1-yloxy linker provides rigidity, likely favoring entropically driven binding compared to the flexible alkyl chains in analogs like compound 5k/5l .
  • In contrast, triazine-linked compounds (5k/5l) offer planar aromatic systems for stacking interactions but may suffer from synthetic complexity .

Substituent Effects: Ethylpiperazine (target compound) vs. Methoxy groups () increase electron density on the quinazoline ring, possibly enhancing hydrogen-bonding interactions with targets like kinases .

Core Modifications: Tetrahydroquinazoline (target, ) vs. dihydroquinazolinone (): Saturation in the tetrahydroquinazoline core may reduce ring strain and improve metabolic stability compared to ketone-containing analogs .

Spectroscopic Data :

  • Compounds 5k and 5l exhibit NMR shifts deviating from theoretical values , suggesting unique electronic environments due to substituent effects. For example, the quinazolin-4-yloxy group in 5k causes upfield shifts in adjacent protons due to electron-withdrawing effects . Similar deviations are expected in the target compound’s piperazine protons.

Research Implications

  • Pharmacokinetics : The ethylpiperazine and tetrahydroquinazoline core may synergize to enhance blood-brain barrier penetration, making the target compound a candidate for CNS disorders .
  • Synthetic Challenges : The alkyne linker in the target compound requires controlled coupling conditions to avoid side reactions, unlike triazine-based analogs (5k/5l), which are synthesized via nucleophilic substitution .
  • Biological Activity : While direct data is lacking, structurally related quinazoline derivatives (e.g., ’s compound) show kinase inhibitory activity, suggesting the target compound could be optimized for similar targets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.